REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:15][C:16]1[CH:17]=[C:18]([CH:26]=[C:27]([CH3:29])[CH:28]=1)[O:19][CH:20]([CH2:24][CH3:25])[C:21](Cl)=[O:22]>C1C=CC=CC=1>[CH2:1]([NH:8][C:21](=[O:22])[CH:20]([O:19][C:18]1[CH:17]=[C:16]([CH3:15])[CH:28]=[C:27]([CH3:29])[CH:26]=1)[CH2:24][CH3:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(OC(C(=O)Cl)CC)C=C(C1)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water, dilute hydrochloric acid, dilute aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the benzene layer was dried
|
Type
|
CUSTOM
|
Details
|
the benzene was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The resultant crude crystals were recrystallized from n-hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C(CC)OC1=CC(=CC(=C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |